2-t-Butyl-6-isopropylpyridine
CAS No.: 5402-34-6
Cat. No.: VC17389149
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5402-34-6 |
|---|---|
| Molecular Formula | C12H19N |
| Molecular Weight | 177.29 g/mol |
| IUPAC Name | 2-tert-butyl-6-propan-2-ylpyridine |
| Standard InChI | InChI=1S/C12H19N/c1-9(2)10-7-6-8-11(13-10)12(3,4)5/h6-9H,1-5H3 |
| Standard InChI Key | UOGIEYUXHMMMSS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=CC=C1)C(C)(C)C |
Introduction
Structural and Electronic Characteristics of 2-t-Butyl-6-isopropylpyridine
Molecular Architecture
The pyridine ring in 2-t-Butyl-6-isopropylpyridine is substituted with two bulky alkyl groups: a tert-butyl group (-C(CH₃)₃) at position 2 and an isopropyl group (-CH(CH₃)₂) at position 6. This substitution pattern creates significant steric hindrance around the nitrogen atom, rendering the compound a hindered base. Such steric effects are well-documented in 2,6-di-tert-butylpyridine, where the tert-butyl groups prevent adduct formation with Lewis acids like boron trifluoride while allowing protonation at the nitrogen .
The isopropyl group at position 6 introduces additional steric bulk compared to methyl or smaller substituents, potentially enhancing the compound's resistance to nucleophilic attack. This structural feature aligns with observations in 2,6-di-tert-butyl-4-methylpyridine, where methyl groups at the 4-position further modulate solubility and reactivity .
Electronic Effects
Synthesis and Purification Strategies
Synthetic Routes
While no direct synthesis of 2-t-Butyl-6-isopropylpyridine is reported, analogous methods for 2,6-di-tert-butylpyridine and related compounds suggest viable pathways:
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Lithiation-Alkylation Sequence:
Pyridine undergoes sequential lithiation at the 2- and 6-positions using tert-butyllithium, followed by quenching with tert-butyl and isopropyl electrophiles. This method mirrors the synthesis of 2,6-di-tert-butylpyridine, where tert-butyllithium reacts with pyridine in a Chichibabin-like reaction . -
Transition Metal-Catalyzed Coupling:
Palladium or nickel catalysts could facilitate cross-coupling between halopyridines and tert-butyl/isopropyl organometallic reagents. Such approaches are effective for introducing bulky groups to aromatic systems .
Purification Challenges
Steric hindrance complicates purification due to the compound's low polarity. For 2,6-di-tert-butyl-4-methylpyridine, chromatography on acidic alumina with pentane elution is employed to remove colored impurities . Similar strategies would apply to 2-t-Butyl-6-isopropylpyridine, with careful temperature control to prevent exothermic reactions during column chromatography.
Physicochemical Properties
Predicted Physical Properties
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for tert-butyl protons (δ 1.2–1.4 ppm), a multiplet for isopropyl methine (δ 2.5–3.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
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¹³C NMR: Tert-butyl carbons at δ 28–30 ppm (CH₃) and δ 35–40 ppm (quaternary C); pyridine carbons at δ 120–150 ppm .
Applications in Organic Synthesis and Catalysis
Non-Nucleophilic Base
The steric bulk of 2-t-Butyl-6-isopropylpyridine positions it as a non-nucleophilic base, ideal for reactions requiring selective proton abstraction without competing nucleophilic attack. For instance, 2,6-di-tert-butyl-4-methylpyridine is used in triflate formation from ketones, where it prevents side reactions .
Catalytic Cyclization Reactions
In PtCl₄-catalyzed cyclizations of homopropargyl azides, hindered pyridines stabilize catalytic intermediates by coordinating to the metal center without displacing reactive ligands . This application could extend to 2-t-Butyl-6-isopropylpyridine in asymmetric catalysis.
Hyperpolarization Techniques
Sterically hindered pyridines like 2-t-Butyl-6-isopropylpyridine may serve as ligands in iridium-based catalysts for signal amplification by reversible exchange (SABRE), enhancing NMR sensitivity .
Future Research Directions
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Synthetic Optimization: Developing one-pot methods for introducing tert-butyl and isopropyl groups could improve yield and scalability.
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Catalytic Applications: Exploring use in enantioselective catalysis, leveraging steric effects to control reaction stereochemistry.
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Material Science: Investigating self-assembly properties for nanostructured materials, given the compound’s hydrophobic character.
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